molecular formula C6H14ClNO2 B2491439 Methoxy[(oxolan-3-yl)methyl]amine hydrochloride CAS No. 1864061-17-5

Methoxy[(oxolan-3-yl)methyl]amine hydrochloride

Cat. No.: B2491439
CAS No.: 1864061-17-5
M. Wt: 167.63
InChI Key: LPZHRYUWOKDHRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy[(oxolan-3-yl)methyl]amine hydrochloride can be synthesized through the O-methylation of hydroxylamine derivatives. One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Methoxy[(oxolan-3-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various oxides, amines, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of Methoxy[(oxolan-3-yl)methyl]amine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit DNA repair mechanisms by covalently binding to apurinic/apyrimidinic (AP) DNA damage sites, leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in its potential therapeutic applications.

Properties

IUPAC Name

N-methoxy-1-(oxolan-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-8-7-4-6-2-3-9-5-6;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZHRYUWOKDHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1CCOC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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